molecular formula C16H14ClN5NaO6PS2 B1170806 C60 DERIVATIVES CAS No. 175696-19-2

C60 DERIVATIVES

Cat. No.: B1170806
CAS No.: 175696-19-2
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Description

Structural Characteristics

C60’s truncated icosahedral architecture (Figure 1) confers exceptional symmetry, belonging to the icosahedral (Ih) point group. Each carbon atom forms three σ-bonds (sp².³ hybridization) and participates in delocalized π-electron systems across the curved surface. The molecule’s diameter measures 0.7 nm, with bond lengths varying between 1.40 Å (hexagon-hexagon) and 1.46 Å (pentagon-hexagon).

Property Value Source
Molecular weight 720.64 g/mol
Diameter 0.7 nm
Bond lengths 1.40–1.46 Å
Symmetry group Ih

Electronic and Solubility Profiles

Pristine C60 exhibits a low electron affinity (2.6–2.8 eV) and a HOMO-LUMO gap of 1.6–1.9 eV, enabling reversible redox reactions. However, its hydrophobicity limits aqueous solubility to 1.11 × 10⁻¹¹ M, necessitating organic solvents like toluene (2.8 mg/mL) or 1-chloronaphthalene (53 g/L). In polar media, C60 tends to form colloidal aggregates exceeding 100 nm in diameter.

Rationale for Derivatization: Addressing Hydrophobicity and Toxicity

Enhancing Solubility

Covalent functionalization introduces polar groups that disrupt hydrophobic interactions. For example:

  • Fullerenols (C60(OH)ₙ): Hydroxylation with 16–24 -OH groups achieves aqueous solubility up to 20 mg/mL, enabling biomedical applications.
  • Peptide conjugates : Attaching oligo-lysine or oligo-glutamate chains via Prato reactions yields water-soluble derivatives stable at physiological pH.
  • Polymer adducts : Non-covalent complexes with poly(vinylpyrrolidone) or polyethylene glycol enhance dispersion in hydrophilic matrices.

Mitigating Toxicity Concerns

While pristine C60 shows negligible acute toxicity, photoexcitation generates reactive oxygen species (ROS) via singlet oxygen (¹O₂) production. Derivatization modulates this behavior:

  • Electron-deficient adducts : Methanofullerenes with malonate groups reduce ROS generation by altering electron density.
  • Steric shielding : Bulky substituents like dendrimers physically block oxygen access to the carbon cage.

Enabling Functional Versatility

Derivatization tailors C60 for specific applications:

  • Electron transport layers : Phenyl-C61-butyric acid methyl ester (PCBM) improves organic photovoltaic efficiency by facilitating charge separation.
  • Drug delivery systems : Carboxylic acid-functionalized C60 (e.g., C60CHCOOH) binds hydrophobic therapeutics while maintaining aqueous compatibility.

Properties

CAS No.

175696-19-2

Molecular Formula

C16H14ClN5NaO6PS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

C60 vs. C70 Fullerene Derivatives

Property C60 Derivatives C70 Derivatives
Structure Truncated icosahedron (60 carbons) Ellipsoidal (70 carbons)
Electron Affinity 2.6–2.8 eV Slightly higher (~2.9 eV)
Solar Cell Efficiency EQE ~40% (PTB7-Th:C60) EQE ~45% (PTB7-Th:C70)
Antiviral Activity Inhibits HIV protease Limited data; lower solubility

C70 derivatives exhibit marginally higher electron affinity and solar cell efficiency due to elongated π-conjugation, but this compound dominate biomedical applications owing to superior functionalization versatility .

This compound vs. Carbon Nanotubes (CNTs)

Property This compound Carbon Nanotubes (CNTs)
Dimensionality 0D (spherical) 1D (cylindrical)
Antioxidant Capacity 100× vitamin C Moderate; requires functionalization
Toxicity Low (hydroxylated forms) Higher (fiber-like structure)
Drug Delivery Cross blood-brain barrier Limited by size/shape

This compound outperform CNTs in neuroprotection and biocompatibility due to their spherical geometry and ability to scavenge reactive oxygen species (ROS) without inducing cytotoxicity .

This compound vs. Graphene Oxide (GO)

Property This compound Graphene Oxide (GO)
ROS Scavenging Direct electron transfer Indirect (surface adsorption)
Anti-Inflammatory Suppresses NF-κB/MAPK pathways Moderate; less targeted
HIV Inhibition IC50 ~5 µM (carboxylic derivatives) No reported activity

This compound demonstrate superior specificity in targeting viral enzymes (e.g., HIV protease) and inflammatory pathways compared to GO .

Key Research Findings

Antioxidant and Neuroprotective Effects

  • Mitochondrial Dynamics : Carboxylic acid this compound (C60–COOH) restore mitochondrial fission/fusion balance in microglial cells, reducing neuroinflammation via NF-κB/MAPK inhibition .
  • Parkinson’s Disease : Hydroxylated C60 (C60(OH)36) inhibits lipid peroxidation and protects dopaminergic neurons in vitro, though in vivo efficacy remains under investigation .

Antiviral Activity

  • HIV : Water-soluble this compound bind to HIV protease active sites, reducing viral replication by >90% at 10 µM .
  • Influenza A : this compound inhibit PA endonuclease activity (IC50 ~2.5 µM), blocking viral RNA replication .

Limitations and Challenges

  • Toxicity : Unmodified C60 exhibits dose-dependent cytotoxicity (e.g., zebrafish models) .
  • Solubility : Requires functionalization (e.g., -COOH, -OH) for biomedical use .
  • Synthesis Complexity : Brominated derivatives (C60Br24) require precise thermal control to avoid reversion to C60 .

Data Tables

Table 1: Binding Affinities of this compound vs. Known Inhibitors

Target Protein C60 Derivative Binding Affinity (kcal/mol) Known Inhibitor (kcal/mol)
HIV Protease C60–COOH -9.2 Ritonavir (-8.5)
CDK-2 (Cancer Target) Indol2010-C60 -8.7 Flavopiridol (-7.9)

Table 2: Photophysical Properties of this compound

Derivative Fluorescence Quantum Yield Lifetime (ns) Application
C60–COOH 0.02 1.2 Neuroprotection
C60Br8 0.01 0.8 Catalysis

Preparation Methods

Peracetic Acid Oxidation

Oxidation of pristine C60 fullerene using peracetic acid (35%) yields water-soluble derivatives with enhanced biocompatibility. A mixture of 500 mg C60 and 600 mL peracetic acid, stirred at ambient temperature, forms a dark brown dispersion within 30 minutes. Evaporation to 100 mL under heating produces a clayey modified fullerene (C60oxi) with reproducible solubility in water, confirmed via Fourier transform infrared (FTIR) spectroscopy. This method is pivotal for biomedical applications, as oxidized fullerenes exhibit radioprotective properties in vivo.

Bromination and Chlorination

Direct halogenation of C60 involves liquid bromine or chlorine gas. For bromination, 4 g C60 reacts with 27.5 mL bromine at room temperature for 72 hours, yielding C60Br14 (green-brown solid, 9.9 g). Subsequent chlorination of C60Br14 in tetrachloromethane under chlorine gas reflux produces C60Br10Cl4 (red-brown powder, 4.65 g). Elemental analysis confirms stoichiometry, while thermal stability assessments reveal decomposition thresholds above 75°C.

Table 1: Halogenation Conditions and Products

ReactionReagentsConditionsProductYield
BrominationC60 + Br272 h, 25°CC60Br149.9 g
ChlorinationC60Br14 + Cl23 d, refluxC60Br10Cl44.65 g

Cyclopropanation via Bingel-Hirsch Reaction

The Bingel-Hirsch reaction enables cyclopropane ring formation on C60 through malonate derivatives. In a representative synthesis, 1.00 g C60 reacts with a malonate-bearing serinolamide group and carbon tetrabromide in toluene, catalyzed by 1,8-diazabicycloundec-7-ene (DBU). After 4.5 hours, monoadducts are isolated via column chromatography (toluene/ethyl acetate gradient), achieving 8% yield for the C60-serinolamide derivative. This method is critical for biomedical conjugates, as demonstrated by the synthesis of a C60-NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) complex for positron emission tomography (PET) imaging.

Multistep Functionalization

Sequential Bingel-Hirsch reactions allow controlled addition of up to six serinolamide groups. Using excess protected serinolamide and slow DBU addition, hexakisadducts form preferentially, with minor pentakisadduct byproducts. Final deprotection via hydrogenolysis and acid treatment yields water-soluble C60 derivatives with renal clearance capabilities.

Open-Cage Fullerene Synthesis

Thienyl-Functionalized Derivatives

Open-cage this compound with extended π-conjugation are synthesized via asymmetric diketo intermediates. Reaction of C60 with thienyl groups under photophysical activation produces symmetric forms with narrowed HOMO-LUMO gaps (ΔE = 1.2 eV). UV-vis spectroscopy reveals a 210 nm redshift in absorption edges for symmetric derivatives compared to asymmetric analogs, attributed to intramolecular charge transfer transitions.

Table 2: Photophysical Properties of Open-Cage this compound

DerivativeAbsorption Edge (nm)HOMO (eV)LUMO (eV)Bandgap (eV)
Asymmetric450-5.8-3.91.9
Symmetric660-5.5-4.31.2

Encapsulation of Small Molecules

Kyoto University researchers developed open-cage C59S derivatives capable of trapping N2 and CO2. Sulfur incorporation at the orifice site enables host-guest complexation, with structural confirmation via X-ray crystallography. These derivatives exhibit stable encapsulation under ambient conditions, with potential applications in gas storage and separation.

Fluorination and Perfluoroalkylation

UV-Vis-Induced Perfluoroalkylation

C60 reacts with perfluoroisopropyl iodide (i-C3F7I) under UV-vis radiation to form C60(i-C3F7)n derivatives. In toluene or hexafluorobenzene, 5–30 mg C60 yields mono- to hexa-adducts, isolated via HPLC using toluene/heptane gradients. Density functional theory (DFT) calculations correlate adduct number with LUMO energy reduction (e.g., C60(i-C3F7)2: LUMO = -3.8 eV vs. pristine C60: -3.3 eV).

Thermal Fluorination

Continuous flow apparatus at 320°C produces mixed halogenated derivatives like C60(i-C3F7)2(CF3)2. Isomers are separated using dichloromethane/heptane eluents, with MALDI-MS confirming molecular formulas (e.g., C60(i-C3F7)6: m/z 3564.097).

Characterization and Validation

Spectroscopic Techniques

  • FTIR : Identifies functional groups (e.g., C=O stretches at 1700 cm⁻¹ in oxidized derivatives).

  • UV-vis-NIR : Tracks π-π* transitions and charge transfer bands.

  • Electrochemical Analysis : Cyclic voltammetry measures HOMO-LUMO gaps (e.g., symmetric open-cage C60: ΔE = 1.2 V).

Chromatographic Purification

  • HPLC : Resolves isomers using toluene/heptane gradients (e.g., C60(i-C3F7)4 elutes at 8.5 min).

  • Dialysis : Removes unreacted reagents in biomedical conjugates (3500 MWCO membranes) .

Q & A

Basic Research Questions

Q. What are the most reliable characterization techniques for confirming the structural integrity of C60 derivatives in synthesis?

  • Methodological Answer : Common techniques include nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for atomic-level structural resolution. UV-Vis spectroscopy can track electronic transitions unique to C60’s π-conjugation, while Fourier-transform infrared spectroscopy (FTIR) identifies covalent modifications (e.g., cycloadditions). Cross-validation using multiple techniques is critical to avoid artifacts, especially for derivatives prone to aggregation or solvent interactions .

Q. How can researchers design experiments to assess the solubility and stability of this compound in biological media?

  • Methodological Answer : Use dynamic light scattering (DLS) to monitor nanoparticle aggregation over time in aqueous solutions (e.g., PBS or cell culture media). Stability assays should include temperature-controlled environments (e.g., 37°C for physiological conditions) and repeated measurements. For solubility, phase partitioning studies (e.g., octanol-water partitioning) and HPLC with refractive index detection quantify solubility limits. Include controls with unmodified C60 to benchmark derivative behavior .

Q. What experimental frameworks are recommended for evaluating the catalytic activity of this compound in redox reactions?

  • Methodological Answer : Electrochemical methods (cyclic voltammetry, chronoamperometry) measure redox potentials and electron-transfer kinetics. Pair these with spectroscopic techniques (e.g., EPR for radical detection) to correlate catalytic performance with structural features. For heterogeneous catalysis, surface-area-normalized activity measurements (via BET analysis) and poisoning experiments (e.g., adding scavengers) confirm active sites .

Advanced Research Questions

Q. How can contradictory data on the cytotoxicity of this compound be systematically resolved?

  • Methodological Answer : Contradictions often arise from variations in derivative functionalization, dispersion methods (e.g., THF vs. aqueous sonication), and cell-line specificity. A tiered approach is recommended:

  • Step 1 : Standardize synthesis and purification protocols (e.g., dialysis to remove residual solvents).
  • Step 2 : Use orthogonal toxicity assays (e.g., MTT, LDH release, ROS detection) across multiple cell types.
  • Step 3 : Compare results with existing literature, noting key variables (e.g., Henry et al. (2011) revised earlier toxicity claims by controlling for solvent residues) .
  • Table : Summary of Key Cytotoxicity Studies
StudyDerivativeModel SystemKey FindingContradiction Source
Yamawaki & Iwai (2006)Water-soluble C60Endothelial cellsROS-dependent toxicitySolvent (THF) artifacts
Mori et al. (2006)Pristine C60In vivo (mice)No acute toxicityFunctionalization differences

Q. What strategies mitigate batch-to-batch variability in C60 derivative synthesis for reproducible biomedical studies?

  • Methodological Answer : Implement quality control checkpoints:

  • Pre-synthesis : Use high-purity starting materials (≥99.9% C60) and characterize raw materials via elemental analysis.
  • Post-synthesis : Validate derivatives using tandem MS/MS and thermogravimetric analysis (TGA) to detect impurities.
  • Documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, detailing reaction conditions (e.g., solvent, temperature, catalyst ratios) in public repositories .

Q. How can computational modeling guide the design of this compound for targeted drug delivery?

  • Methodological Answer : Molecular dynamics (MD) simulations predict binding affinities between this compound and biological targets (e.g., HIV protease ). Density functional theory (DFT) calculates electronic properties to optimize charge transfer for membrane penetration. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and in vivo biodistribution studies using radiolabeled derivatives .

Methodological Considerations for High-Impact Research

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in C60 derivative studies?

  • Methodological Answer : Use non-parametric models (e.g., sigmoidal curve fitting via Hill equation) for dose-response data. Bayesian hierarchical models account for inter-experiment variability. For omics-scale data (e.g., transcriptomics), apply false discovery rate (FDR) corrections and pathway enrichment analysis to identify toxicity pathways .

Q. How to ethically address conflicting findings between academic studies and industry-funded research on C60 applications?

  • Methodological Answer : Disclose funding sources and potential conflicts of interest upfront. Replicate industry claims in academic labs using open-source protocols. Publish negative results in preprint repositories to counter publication bias. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align research goals with public interest .

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